N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic compound that integrates a triazole ring with various functional groups, making it of interest in medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of 446.5 g/mol. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal and antibacterial properties.
The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide can be achieved through several methods. A common approach involves:
These reactions typically require careful control of temperature and solvent conditions to optimize yields and purity.
The molecular structure of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide can be represented by its structural formula as follows:
Cn1nc(-c2ccc(F)cc2)cc1C(=O)NCCn1nc(C2CC2)n(-c2ccccc2)c1=O
This notation provides a shorthand representation of the compound's structure, indicating the arrangement of atoms and bonds.
The reactivity of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide can include:
These reactions are crucial for modifying the compound for specific applications or improving its biological activity.
The mechanism of action for N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide involves interactions at the molecular level with biological targets:
While specific physical properties such as density and boiling point are not readily available for this compound, it is essential to consider:
Key chemical properties include:
Further analysis may involve determining the compound's log P (partition coefficient), which indicates its lipophilicity and potential bioavailability.
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide has potential applications in:
This compound exemplifies how intricate organic molecules can play significant roles in advancing medicinal chemistry and therapeutic development.
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3